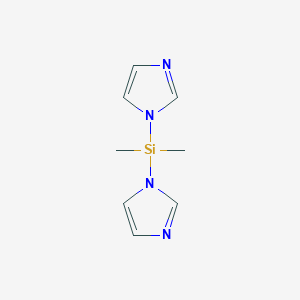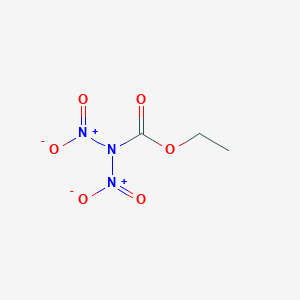
(S)-(4-Fluorophenyl)hydroxyacetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-(4-Fluorophenyl)hydroxyacetonitrile is a chemical compound that has gained significant attention in scientific research due to its potential applications in pharmaceuticals and agrochemicals. It is a chiral building block that can be used in the synthesis of various biologically active compounds.
Mécanisme D'action
The mechanism of action of (S)-(4-Fluorophenyl)hydroxyacetonitrile varies depending on the compound it is used to synthesize. For example, in the synthesis of dipeptidyl peptidase-4 inhibitors, (S)-(4-Fluorophenyl)hydroxyacetonitrile is used to introduce a chiral center into the molecule, which enhances its binding affinity to the enzyme and improves its pharmacological properties. Similarly, in the synthesis of selective serotonin reuptake inhibitors, (S)-(4-Fluorophenyl)hydroxyacetonitrile is used to introduce a chiral center into the molecule, which improves its selectivity for the serotonin transporter and reduces its side effects.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of (S)-(4-Fluorophenyl)hydroxyacetonitrile vary depending on the compound it is used to synthesize. For example, dipeptidyl peptidase-4 inhibitors that are synthesized using (S)-(4-Fluorophenyl)hydroxyacetonitrile have been shown to improve glucose control in patients with type 2 diabetes by increasing insulin secretion and reducing glucagon secretion. Selective serotonin reuptake inhibitors that are synthesized using (S)-(4-Fluorophenyl)hydroxyacetonitrile have been shown to improve mood and reduce anxiety by increasing serotonin levels in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using (S)-(4-Fluorophenyl)hydroxyacetonitrile in lab experiments is that it can be easily synthesized with high enantiomeric purity. This allows for the synthesis of chiral compounds with improved pharmacological properties. However, one of the limitations of using (S)-(4-Fluorophenyl)hydroxyacetonitrile is that it can be expensive and difficult to obtain in large quantities.
Orientations Futures
There are several future directions for the use of (S)-(4-Fluorophenyl)hydroxyacetonitrile in scientific research. One direction is the synthesis of new dipeptidyl peptidase-4 inhibitors with improved pharmacological properties. Another direction is the synthesis of new selective serotonin reuptake inhibitors with reduced side effects. Additionally, (S)-(4-Fluorophenyl)hydroxyacetonitrile could be used in the synthesis of new agrochemicals with improved efficacy and reduced environmental impact. Finally, the development of new synthetic methods for (S)-(4-Fluorophenyl)hydroxyacetonitrile could lead to improvements in its availability and cost-effectiveness.
Méthodes De Synthèse
(S)-(4-Fluorophenyl)hydroxyacetonitrile can be synthesized by the reaction of (S)-4-fluorophenylglycine with thionyl chloride, followed by the addition of potassium cyanide and hydrolysis with aqueous sodium hydroxide. This method yields the desired product with high enantiomeric purity.
Applications De Recherche Scientifique
(S)-(4-Fluorophenyl)hydroxyacetonitrile has been extensively used in scientific research as a chiral building block for the synthesis of various biologically active compounds. It has been used in the synthesis of inhibitors of dipeptidyl peptidase-4, which is a target for the treatment of type 2 diabetes. It has also been used in the synthesis of selective serotonin reuptake inhibitors, which are used as antidepressants. Additionally, (S)-(4-Fluorophenyl)hydroxyacetonitrile has been used in the synthesis of agrochemicals such as fungicides and herbicides.
Propriétés
Numéro CAS |
176485-58-8 |
|---|---|
Nom du produit |
(S)-(4-Fluorophenyl)hydroxyacetonitrile |
Formule moléculaire |
C8H6FNO |
Poids moléculaire |
151.14 g/mol |
Nom IUPAC |
(2S)-2-(4-fluorophenyl)-2-hydroxyacetonitrile |
InChI |
InChI=1S/C8H6FNO/c9-7-3-1-6(2-4-7)8(11)5-10/h1-4,8,11H/t8-/m1/s1 |
Clé InChI |
UWDPUVCVIQXYQR-MRVPVSSYSA-N |
SMILES isomérique |
C1=CC(=CC=C1[C@@H](C#N)O)F |
SMILES |
C1=CC(=CC=C1C(C#N)O)F |
SMILES canonique |
C1=CC(=CC=C1C(C#N)O)F |
Synonymes |
Benzeneacetonitrile, 4-fluoro-alpha-hydroxy-, (alphaS)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,6-Bis[[tert-butyl(diphenyl)silyl]oxy]anthracene-9,10-dione](/img/structure/B70194.png)









![Ethanone, 1-(1R,2R,4R)-bicyclo[2.2.2]oct-5-en-2-yl-, rel-(9CI)](/img/structure/B70220.png)


